molecular formula C14H19ClN2O3S B2704564 2-chloro-N-[1-(oxan-4-yl)azetidin-3-yl]benzene-1-sulfonamide CAS No. 2415461-46-8

2-chloro-N-[1-(oxan-4-yl)azetidin-3-yl]benzene-1-sulfonamide

Cat. No.: B2704564
CAS No.: 2415461-46-8
M. Wt: 330.83
InChI Key: MCHWTSXGRUUKIM-UHFFFAOYSA-N
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Description

2-chloro-N-[1-(oxan-4-yl)azetidin-3-yl]benzene-1-sulfonamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a chloro-substituted benzene ring, an azetidine ring, and an oxane ring, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[1-(oxan-4-yl)azetidin-3-yl]benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the azetidine and oxane rings. The chloro-substituted benzene ring is then introduced through a series of substitution reactions. Common reagents used in these reactions include thionyl chloride, which promotes the deacylation of N-arylacetamides .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using automated reactors to ensure consistency and purity. The reaction conditions are optimized to maximize yield and minimize by-products. The use of catalysts and controlled temperature and pressure conditions are crucial in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[1-(oxan-4-yl)azetidin-3-yl]benzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.

    Reduction: Reduction reactions often involve reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the chloro group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.

Scientific Research Applications

2-chloro-N-[1-(oxan-4-yl)azetidin-3-yl]benzene-1-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-N-[1-(oxan-4-yl)azetidin-3-yl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-[1-(oxan-4-yl)azetidin-3-yl]benzene-1-sulfonamide is unique due to its combination of the azetidine and oxane rings, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-chloro-N-[1-(oxan-4-yl)azetidin-3-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O3S/c15-13-3-1-2-4-14(13)21(18,19)16-11-9-17(10-11)12-5-7-20-8-6-12/h1-4,11-12,16H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCHWTSXGRUUKIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N2CC(C2)NS(=O)(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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